
n-(5-Bromo-6-methylpyridin-2-yl)-2-(1h-tetrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(5-Bromo-6-methylpyridin-2-yl)-2-(1h-tetrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a bromine atom and a methyl group, as well as a tetrazole ring attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(5-Bromo-6-methylpyridin-2-yl)-2-(1h-tetrazol-1-yl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the bromination of 6-methylpyridine, followed by the introduction of the tetrazole ring through a cycloaddition reaction. The final step would involve the formation of the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of specific catalysts, solvents, and reaction conditions to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
n-(5-Bromo-6-methylpyridin-2-yl)-2-(1h-tetrazol-1-yl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions.
Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions with other unsaturated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and cycloaddition partners. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving pyridine and tetrazole derivatives.
Medicine: Potential use in drug discovery and development due to its unique structure.
Industry: Applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-(5-Bromo-6-methylpyridin-2-yl)-2-(1h-tetrazol-1-yl)acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, influencing specific biochemical pathways. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine and tetrazole derivatives, such as:
- n-(5-Chloro-6-methylpyridin-2-yl)-2-(1h-tetrazol-1-yl)acetamide
- n-(5-Bromo-6-ethylpyridin-2-yl)-2-(1h-tetrazol-1-yl)acetamide
Uniqueness
The uniqueness of n-(5-Bromo-6-methylpyridin-2-yl)-2-(1h-tetrazol-1-yl)acetamide lies in its specific substitution pattern and the combination of functional groups, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C9H9BrN6O |
|---|---|
Molecular Weight |
297.11 g/mol |
IUPAC Name |
N-(5-bromo-6-methylpyridin-2-yl)-2-(tetrazol-1-yl)acetamide |
InChI |
InChI=1S/C9H9BrN6O/c1-6-7(10)2-3-8(12-6)13-9(17)4-16-5-11-14-15-16/h2-3,5H,4H2,1H3,(H,12,13,17) |
InChI Key |
HIEHEUARRAVPLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)CN2C=NN=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


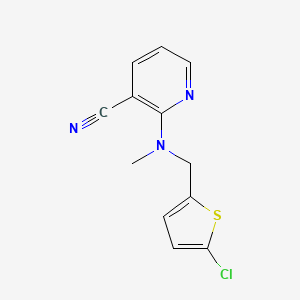
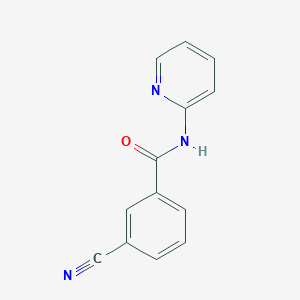
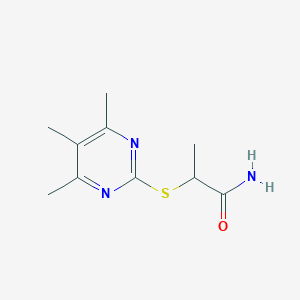
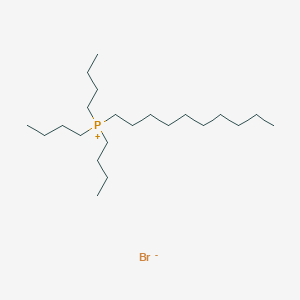
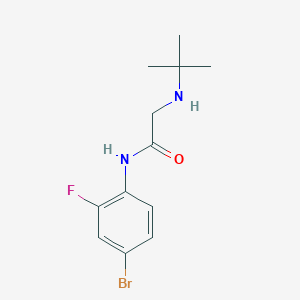
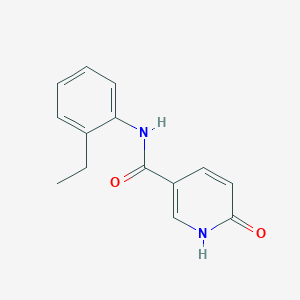
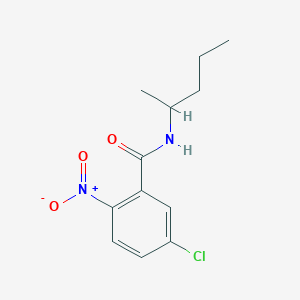
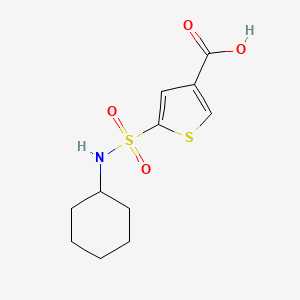

![Methyl 7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B14911636.png)

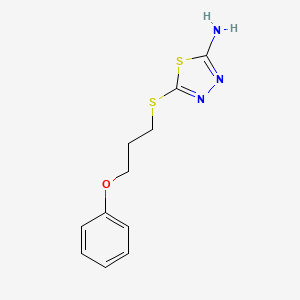
![Methyl bicyclo[2.1.0]pentane-1-carboxylate](/img/structure/B14911658.png)

